4-Tert-butylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

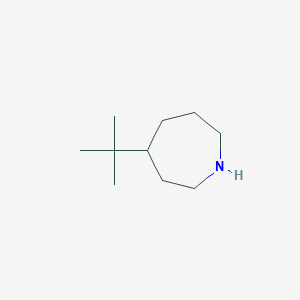

4-Tert-butylazepane is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 1 rotatable bond, 1 seven-membered ring, and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of 4-Tert-butylazepane includes a seven-membered ring and a secondary aliphatic amine . The molecule has an average mass of 155.280 Da and a monoisotopic mass of 155.167404 Da .Scientific Research Applications

Polymerization Inhibition

4-Tert-butylazepane: has been identified as a potential inhibitor of undesired polymerization processes . This application is crucial in the petrochemical industry, where controlling polymerization is essential during the processing of liquid pyrolysis products. The compound’s efficiency in this role can significantly enhance the stability and quality of petrochemical products.

Petrochemical Plant Operations

Within petrochemical plants, 4-Tert-butylazepane can be used in compositions with other co-inhibitors to prevent the thermal polymerization of styrene . This is particularly important for maintaining the integrity of materials and ensuring safe and efficient plant operations.

Advanced Battery Science

In the field of advanced battery science, 4-Tert-butylazepane may play a role in the development of new battery technologies . Its chemical properties could be leveraged to improve the performance and longevity of batteries, which is a key area of research in energy storage solutions.

Analytical Chemistry

4-Tert-butylazepane: can be utilized in analytical chemistry for the synthesis of complex molecules . Its structure could serve as a scaffold for developing new analytical reagents or as a standard in chromatographic analyses.

Biopharma Production

The biopharmaceutical industry could benefit from the use of 4-Tert-butylazepane in the synthesis of pharmaceuticals . Its application in this field might include the production of active pharmaceutical ingredients (APIs) or as an intermediate in the synthesis of more complex drug molecules.

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, 4-Tert-butylazepane could be used in the formulation of cleaning agents or as a component in materials that require specific chemical resistance . This application is vital for industries where contamination control is paramount.

Mechanism of Action

Target of Action

Similar compounds such as 4-tert-butylphenoxyalkoxyamines have been designed as potential dual-target ligands for parkinson’s disease, indicating a possible interaction with the beta-2 adrenergic receptor and monoamine oxidase b .

Mode of Action

Based on the structure of similar compounds, it is hypothesized that 4-tert-butylazepane may interact with its targets to influence dopamine regulation

Biochemical Pathways

Similar compounds have been shown to affect pathways related to dopamine regulation

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach

Result of Action

Similar compounds have been shown to induce changes in gene expression related to cardiac development and melanin synthesis, resulting in cardiotoxicity and hypopigmentation

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Tert-butylazepane. For example, 4-tert-butylphenol, a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity, has been shown to pose a hazard to aquatic organisms

properties

IUPAC Name |

4-tert-butylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)9-5-4-7-11-8-6-9/h9,11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPNGGYIWAYMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78813-90-8 |

Source

|

| Record name | 4-tert-butylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)